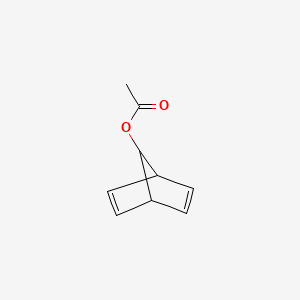
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene is a bicyclic compound that belongs to the class of monoterpenes. Monoterpenes are hydrocarbons that are commonly found in essential oils and are known for their diverse biological activities . This compound is characterized by its unique bicyclic structure, which consists of two linked isoprene units.
Métodos De Preparación
The synthesis of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene typically involves the acetylation of bicyclo(2.2.1)-2,5-heptadiene. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene involves its interaction with specific molecular targets and pathways. The acetoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene can be compared with other similar compounds such as:
Bicyclo(2.2.1)-2,5-heptadiene: The parent compound without the acetoxy group.
7-Acetoxybicyclo(2.2.1)-2,5-heptane: A more saturated analog.
7-Acetoxybicyclo(2.2.1)-2,5-heptene: A compound with a different degree of unsaturation.
The uniqueness of this compound lies in its specific acetoxy functional group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
13426-49-8 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
7-bicyclo[2.2.1]hepta-2,5-dienyl acetate |
InChI |
InChI=1S/C9H10O2/c1-6(10)11-9-7-2-3-8(9)5-4-7/h2-5,7-9H,1H3 |
Clave InChI |
FLHISVDCSFSARC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2C=CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















